molecular formula C13H22N2O B2543545 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1856087-14-3

5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole

Cat. No. B2543545
CAS RN: 1856087-14-3
M. Wt: 222.332
InChI Key: QIOYKGVPCMTPFT-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, also known as Boc-CPZ, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Scientific Research Applications

5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of the central nervous system.

Mechanism Of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole may modulate the activity of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and cAMP in the brain, leading to changes in behavior and cognition. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in lab experiments is its specificity for PDE10A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other intracellular signaling pathways. However, one of the main limitations of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole. One area of interest is the development of more efficient synthesis methods, which could make it easier to produce 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in larger quantities. Another area of interest is the development of more potent and selective PDE10A inhibitors, which could have potential applications in the treatment of various diseases. Finally, there is a need for further research on the biochemical and physiological effects of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its specificity for PDE10A makes it a valuable tool for studying the function of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole involves the reaction between cyclopentanone and hydrazine hydrate, followed by the reaction with sec-butyllithium and tert-butyl chloroformate. The final step involves the reaction with sodium methoxide and methanol. The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-11(2)16-10-13-8-9-14-15(13)12-6-4-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOYKGVPCMTPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole

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